2-Methoxy-N-(pentan-3-yl)pyridin-3-amine 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789388
InChI: InChI=1S/C11H18N2O/c1-4-9(5-2)13-10-7-6-8-12-11(10)14-3/h6-9,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

2-Methoxy-N-(pentan-3-yl)pyridin-3-amine

CAS No.:

Cat. No.: VC17789388

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-N-(pentan-3-yl)pyridin-3-amine -

Specification

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 2-methoxy-N-pentan-3-ylpyridin-3-amine
Standard InChI InChI=1S/C11H18N2O/c1-4-9(5-2)13-10-7-6-8-12-11(10)14-3/h6-9,13H,4-5H2,1-3H3
Standard InChI Key FRQVXSSDEABALR-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NC1=C(N=CC=C1)OC

Introduction

Structural and Physicochemical Properties

The compound features a pyridine ring substituted with a methoxy group at position 2 and a branched pentan-3-yl chain at position 3 (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.27 g/mol
IUPAC Name2-Methoxy-N-(pentan-3-yl)pyridin-3-amine
SolubilitySoluble in methanol, DMSO; limited water solubility
StabilityStable under inert conditions; sensitive to strong acids/bases

The methoxy group enhances electron density on the pyridine ring, while the pentan-3-yl chain introduces steric hindrance, affecting binding interactions.

Synthesis Methods

Reductive Amination

A common route involves the reaction of 2-methoxypyridin-3-amine with pentan-3-one under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C). This method yields the target compound with moderate to high efficiency .

Nucleophilic Substitution

Alternative approaches utilize 3-amino-2-methoxypyridine and 3-bromopentane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction conditions (60–80°C, 12–24 hours) optimize substitution at the amine nitrogen .

Industrial Scalability

Continuous flow reactors and automated systems improve yield and purity for large-scale production. For example, Pt nanowire catalysts enable selective amine formation from nitriles under hydrogenation conditions .

Chemical Reactivity

The compound participates in diverse reactions:

  • Oxidation: Methoxy groups resist oxidation, but the pyridine ring can undergo hydroxylation under strong oxidizing agents (e.g., KMnO₄).

  • Reduction: The amine group is reducible to primary amines using LiAlH₄.

  • Alkylation/arylation: Steric hindrance limits reactivity, but Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyridine ring .

Biological Activity and Applications

Kinase Inhibition

Structural analogs of 2-methoxy-N-(pentan-3-yl)pyridin-3-amine exhibit potent inhibition of Aurora and MPS1 kinases, critical targets in cancer therapy. For example, derivatives show IC₅₀ values <1 μM in breast cancer cell lines (MCF-7) .

Antimicrobial Properties

Metal complexes of this compound demonstrate broad-spectrum antimicrobial activity. A study reported MIC values of 25–50 μg/mL against Staphylococcus aureus and Escherichia coli .

Central Nervous System (CNS) Targets

The pyridine moiety mimics glutamate, enabling interaction with metabotropic glutamate receptors (mGluRs). Computational docking studies suggest affinity for mGlu4 and mGlu8 subtypes, implicating potential in neurodegenerative disease therapy .

Comparison with Structural Analogs

CompoundSubstituentsSimilarity IndexKey Differences
N-(2-methylpentan-2-yl)pyridin-3-amine2-methylpentan-2-yl chain0.95Higher lipophilicity; reduced solubility
2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amineCyclohexyl group0.92Enhanced metabolic stability
6-Chloro-N-(pentan-3-yl)pyridin-3-amineChloro at position 60.90Increased electrophilicity; improved kinase binding

Analog modifications impact binding affinity, selectivity, and pharmacokinetics .

Future Directions

  • Drug Development: Optimize derivatives for enhanced blood-brain barrier penetration in CNS disorders .

  • Catalysis: Explore asymmetric synthesis using chiral catalysts (e.g., Rh/Xyl-P-Phos) .

  • Material Science: Investigate coordination polymers for gas storage applications .

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